angiotensin II, Sar(1)-Me-Tyr(4)-

Description

Contextualization within the Renin-Angiotensin System (RAS) Research

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system is the octapeptide hormone Angiotensin II (Ang II), a potent vasoconstrictor. nih.gov Ang II exerts its effects by binding to specific receptors, primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. Stimulation of the AT1 receptor leads to vasoconstriction, inflammation, and fibrosis, while AT2 receptor activation generally produces opposing effects, such as vasodilation. nih.gov

Research into the RAS has been crucial for understanding and treating cardiovascular diseases, particularly hypertension. A major focus of this research has been the development of molecules that can block the effects of Ang II. These include Angiotensin-Converting Enzyme (ACE) inhibitors, which prevent the formation of Ang II, and Angiotensin Receptor Blockers (ARBs), which prevent Ang II from binding to the AT1 receptor. Sarmesin (B1594156) emerged from this research as a key investigative compound.

Sarmesin as a Specialized Peptide Analogue of Angiotensin II

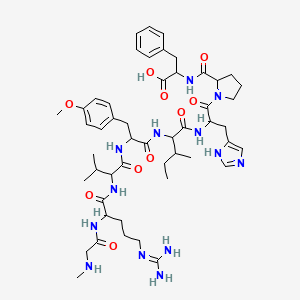

Sarmesin, with the chemical structure [Sar(1), Tyr(Me)(4)]Angiotensin II, is a synthetic, modified version of Angiotensin II. nih.gov It is an octapeptide analogue where two specific amino acid substitutions have been made to the original Angiotensin II sequence:

Position 1: The natural aspartic acid is replaced with sarcosine (B1681465) (Sar). This substitution enhances the peptide's stability and resistance to degradation by aminopeptidases.

Position 4: The hydroxyl group of the tyrosine residue is methylated. This seemingly minor modification is critical to its function. It disrupts what has been described as a "charge relay system" within the Angiotensin II molecule, which is essential for triggering the hypertensive activity at the receptor level. nih.gov Methylation of this tyrosine hydroxyl group eliminates the molecule's inherent pressor activity. nih.gov

These modifications transform the potent agonist (Angiotensin II) into a compound that acts primarily as an antagonist at Angiotensin II receptors, making it an invaluable tool for studying the RAS. nih.govnih.gov

Historical Development and Significance of Sarmesin as a Research Tool

The development of peptide analogues like Sarmesin was a fundamental step in pharmacology, paving the way for modern non-peptide drugs. Studies on Angiotensin II and its analogues, including Sarmesin and Saralasin (B108331), were instrumental in defining the active conformation of Angiotensin II required for receptor binding and activation. nih.gov

Sarmesin was identified as a potent Angiotensin II antagonist that could reduce Angiotensin II-dependent hypertension in a dose-related manner. nih.gov Its utility as a research tool lies in its ability to competitively block Angiotensin II receptors. For instance, studies demonstrated its capacity to inhibit Ang II-induced drinking behavior in rats, providing evidence of its ability to block central AT1 receptors. nih.gov

The insights gained from Sarmesin were foundational. By revealing the importance of the tyrosine hydroxyl group for Ang II's activity, it guided the design of new drugs. nih.gov This line of research ultimately contributed to the breakthrough discovery of Losartan (B1675146), the first non-peptide mimetic of Angiotensin II to be marketed as a new generation of anti-hypertensive drugs in the 1990s. nih.gov

Research has also revealed nuances in Sarmesin's action, noting that its effects can vary between species. While it acts as a competitive antagonist in rat smooth muscle preparations, it has been shown to be a partial agonist in rabbit aortic rings, causing contractions at certain concentrations while also inhibiting the action of Angiotensin II. nih.gov

Interactive Table 1: Comparative Activity of Sarmesin in Different Tissues

| Species | Tissue Preparation | Observed Effect of Sarmesin | Reference |

| Rat | Aortic Smooth Muscle | Competitive antagonist of Angiotensin II | nih.gov |

| Rat | - | Inhibited Angiotensin II-induced water intake | nih.gov |

| Rabbit | Aortic Rings | Partial agonist of Angiotensin II receptors | nih.gov |

Interactive Table 2: Comparative Inhibitory Potency of Angiotensin II Analogues

Properties

IUPAC Name |

2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-methoxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H73N13O10/c1-7-30(4)42(47(69)59-37(25-33-26-54-28-56-33)48(70)63-22-12-16-39(63)45(67)60-38(49(71)72)24-31-13-9-8-10-14-31)62-44(66)36(23-32-17-19-34(73-6)20-18-32)58-46(68)41(29(2)3)61-43(65)35(57-40(64)27-53-5)15-11-21-55-50(51)52/h8-10,13-14,17-20,26,28-30,35-39,41-42,53H,7,11-12,15-16,21-25,27H2,1-6H3,(H,54,56)(H,57,64)(H,58,68)(H,59,69)(H,60,67)(H,61,65)(H,62,66)(H,71,72)(H4,51,52,55) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXAVNPIJIPGMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)OC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H73N13O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1016.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Structural Elucidation in Academic Research

Methodologies for Peptide Synthesis of Sarmesin (B1594156)

The synthesis of sarmesin, like many therapeutic and research-grade peptides, predominantly relies on a stepwise assembly of amino acids. This process requires precise control over chemical reactions to build the desired peptide sequence.

Solid-Phase Peptide Synthesis Approaches for Sar(1)-Me-Tyr(4)-Angiotensin II

Solid-phase peptide synthesis (SPPS) is the cornerstone method for producing sarmesin and its analogues. uni-freiburg.debeilstein-journals.orgbachem.com This technique involves covalently attaching the C-terminal amino acid to an insoluble polymer resin, allowing for the sequential addition of subsequent amino acids. beilstein-journals.orgbachem.com The growing peptide chain remains attached to this solid support throughout the synthesis, which simplifies the purification process by allowing excess reagents and byproducts to be washed away by filtration after each step. bachem.comnih.gov

The process for sarmesin synthesis can be generalized in the following steps:

Resin Functionalization : A suitable resin, such as a Wang or Merrifield resin, is prepared with a linker molecule to which the first amino acid (Phenylalanine in the case of sarmesin) is attached. seplite.com

Deprotection : The N-terminus of the attached amino acid is protected by a temporary group, commonly the fluorenylmethyloxycarbonyl (Fmoc) group. This group is removed using a mild base, such as piperidine, to expose the amine for the next coupling step.

Coupling : The next N-protected amino acid in the sequence is activated and then added to the reaction vessel, where it forms a peptide bond with the deprotected N-terminus of the growing chain.

Repetition : The deprotection and coupling steps are repeated for each amino acid in the sarmesin sequence (Sar-Arg-Val-Tyr(Me)-Ile-His-Pro-Phe).

Cleavage : Once the full peptide sequence is assembled, it is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA). This step also removes any remaining side-chain protecting groups.

The table below outlines the typical cycle for adding a single amino acid during the SPPS of sarmesin.

| Step | Procedure | Reagents | Purpose |

| 1 | Swelling | Dichloromethane (DCM) or Dimethylformamide (DMF) | Prepares the resin for reaction by allowing reagents to penetrate the polymer matrix. |

| 2 | Deprotection | 20% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain. |

| 3 | Washing | DMF, Isopropanol, DCM | Removes excess deprotection reagents and byproducts. |

| 4 | Coupling | Protected Amino Acid, Coupling Agent (e.g., HBTU), Base (e.g., DIPEA) | Facilitates the formation of the peptide bond between the new amino acid and the growing chain. |

| 5 | Washing | DMF, DCM | Removes excess amino acid, coupling reagents, and byproducts. |

Purification Techniques for Research-Grade Sarmesin Analogues

Following cleavage from the solid support, the crude sarmesin peptide contains the desired product along with various impurities, such as truncated or deletion sequences. Therefore, a robust purification process is essential to obtain research-grade material.

The primary method for purifying sarmesin is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique separates the target peptide from impurities based on differences in hydrophobicity.

The crude peptide mixture is dissolved in an aqueous solvent and injected into an HPLC column packed with a nonpolar stationary phase (e.g., C18 silica). A gradient of increasing organic solvent (typically acetonitrile) is then passed through the column. Peptides elute from the column based on their hydrophobicity, with more hydrophobic species being retained longer.

The fractions containing the purified sarmesin are collected, and the solvent is removed, often by lyophilization (freeze-drying), to yield the final, highly pure peptide powder. The purity of the final product is typically assessed by analytical HPLC and mass spectrometry.

Spectroscopic and Computational Analysis for Conformational Studies

Understanding the three-dimensional structure, or conformation, of sarmesin is crucial for elucidating its mechanism of action at the molecular level. A combination of spectroscopic techniques and computational modeling is employed for these conformational studies.

Nuclear Magnetic Resonance (NMR) Studies of Sarmesin Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of peptides in solution. tandfonline.com High-resolution proton NMR can provide detailed information about the local environment of each atom in the sarmesin molecule. tandfonline.com

Key NMR experiments used in the conformational analysis of sarmesin include:

1D Proton NMR : Provides a general spectrum of all proton signals, confirming the presence of expected amino acid residues.

2D Correlation Spectroscopy (COSY) : Identifies protons that are coupled through chemical bonds, helping to assign signals to specific amino acid spin systems.

2D Nuclear Overhauser Effect Spectroscopy (NOESY) : Detects protons that are close in space (typically < 5 Å), providing crucial distance constraints for calculating the 3D structure.

NMR studies have suggested potential interactions between different parts of the angiotensin II molecule, which may be important for its biological activity. tandfonline.com For instance, interactions between the phenolic hydroxyl group of the tyrosine residue and the imidazole (B134444) ring of histidine have been proposed. tandfonline.com

Molecular Dynamics and Computational Modeling of Sarmesin Structure

Molecular dynamics (MD) simulations offer a computational approach to explore the conformational landscape of sarmesin. elifesciences.org These simulations model the movements of atoms in the peptide over time, providing insights into its dynamic behavior and stable conformations. ekb.egiau.ir

The process of an MD simulation for sarmesin typically involves:

Building an Initial Model : A starting 3D structure of sarmesin is generated, often based on known peptide structures or from scratch.

Solvation : The peptide is placed in a simulated box of water molecules to mimic a physiological environment.

Energy Minimization : The initial structure is computationally "relaxed" to remove any steric clashes or unfavorable atomic contacts.

Simulation Run : The system is simulated for a period of nanoseconds to microseconds, during which the trajectory of each atom is calculated based on a force field that describes the interatomic interactions.

Analysis : The resulting trajectories are analyzed to identify stable conformations, intramolecular interactions, and dynamic properties of the peptide. frontiersin.org

The table below summarizes key parameters often analyzed in MD simulations of peptides like sarmesin.

| Parameter | Description | Insights Gained |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Provides information on the overall stability of the peptide's conformation during the simulation. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average positions. | Identifies flexible and rigid regions within the peptide structure. |

| Radius of Gyration (Rg) | Represents the compactness of the peptide structure. | Indicates whether the peptide is adopting a compact or extended conformation. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the peptide that is accessible to the solvent. | Provides insights into the exposure of different residues to the surrounding environment. |

By integrating experimental data from NMR with the dynamic insights from MD simulations, researchers can build a comprehensive model of the structure and function of sarmesin.

Receptor Pharmacology and Binding Kinetics of Sarmesin

Affinities and Selectivity for Angiotensin II Receptor Subtypes

The biological effects of angiotensin II are mediated by at least two major receptor subtypes, the angiotensin II type 1 receptor (AT1R) and the angiotensin II type 2 receptor (AT2R). The affinity and selectivity of Sarmesin (B1594156) for these receptor subtypes are crucial in defining its pharmacological profile.

Binding to Angiotensin II Type 1 Receptor (AT1R)

Sarmesin has demonstrated a high affinity for the angiotensin II type 1 receptor. In competitive binding assays, Sarmesin effectively displaces radiolabeled angiotensin II from its binding sites on AT1R. Studies on rat aortic smooth muscle cells and rabbit aorta membrane preparations have shown that Sarmesin exhibits a half-maximal inhibitory concentration (IC50) of 5 nM and 6 nM, respectively. nih.gov The corresponding inhibition constants (Ki) were determined to be 4.1 nM and 5.3 nM, respectively, indicating a strong binding affinity for the AT1 receptor. nih.gov

The antagonist potency of Sarmesin at the AT1R is often quantified by its pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist concentration-response curve. In various rat smooth muscle tissues, Sarmesin has shown significant pA2 values, further confirming its potent interaction with the AT1 receptor. For instance, in the rat uterus, the pA2 value for Sarmesin against angiotensin II was 7.46. nih.gov In the rat aorta and portal vein, the pA2 values were 7.98 and 7.75, respectively. nih.gov

Table 1: Binding Affinity of Sarmesin for the Angiotensin II Type 1 Receptor (AT1R)

| Preparation | IC50 (nM) | Ki (nM) | pA2 |

|---|---|---|---|

| Rat Aortic Smooth Muscle Cells | 5 | 4.1 | - |

| Rabbit Aorta Membrane | 6 | 5.3 | - |

| Rabbit Aortic Rings | - | - | 7.26 |

| Rat Uterus | - | - | 7.46 |

| Rat Aorta | - | - | 7.98 |

| Rat Portal Vein | - | - | 7.75 |

Interactions with Angiotensin II Type 2 Receptor (AT2R) and Other Angiotensin Receptors

While the parent compound, angiotensin II, binds to both AT1 and AT2 receptors with high affinity, detailed binding studies quantifying the affinity of Sarmesin specifically for the AT2 receptor are not extensively documented in the currently available scientific literature. nih.gov The characterization of AT1 and AT2 receptors reveals significant differences in their structure, signaling pathways, and pharmacological sensitivities to various ligands. nih.gov AT1 receptors are selectively blocked by biphenylimidazole compounds like losartan (B1675146), whereas AT2 receptors show high affinity for tetrahydroimidazopyridines such as PD123319. nih.gov The majority of research on Sarmesin has focused on its effects mediated through the AT1 receptor, and as such, specific Ki or IC50 values for its interaction with the AT2 receptor remain to be fully elucidated.

Characterization as a Competitive Angiotensin II Antagonist

Sarmesin is primarily characterized as a competitive antagonist of angiotensin II at the AT1 receptor. This classification is based on its ability to bind to the receptor and inhibit the action of the endogenous agonist, angiotensin II, in a concentration-dependent manner.

Reversibility of Sarmesin-Receptor Interactions

The interaction between Sarmesin and the AT1 receptor has been described as reversible. nih.gov This means that the antagonist can associate with the receptor and subsequently dissociate from it. The methylation of the tyrosine hydroxyl group in the fourth position of the peptide chain, a key structural feature of Sarmesin, is thought to contribute to this reversible and surmountable antagonism. nih.gov In contrast, some other angiotensin II analogs produce an insurmountable antagonism, where the effect is long-lasting even after the removal of the antagonist from the tissue bath.

Comparative Receptor Binding Studies with Other Angiotensin II Analogs

The pharmacological properties of Sarmesin have been compared with other angiotensin II analogs to understand the structure-activity relationships. For instance, Saralasin (B108331), another well-known competitive angiotensin II antagonist, has been used as a comparator in some studies. nih.govbiorxiv.org While both are competitive antagonists, their potency and partial agonist activity can differ depending on the tissue and species.

Studies on analogs of Sarmesin have highlighted the stringent structural requirements for its antagonist activity. Modifications at positions 1, 4, and 8 of the peptide sequence have been shown to significantly reduce antagonist potency. For example, replacing the Sarcosine (B1681465) at position 1 with other amino acids like Aspartic acid, Alanine (B10760859), or Proline resulted in inactive analogs. nih.gov Similarly, substitutions at the O-methyltyrosine at position 4 also led to a loss of activity. nih.gov An analog of Sarmesin with an Isoleucine substitution at position 8, [Sar1,Tyr(Me)4,Ile8]ANG II, was found to be a weaker antagonist with a pA2 of 6.6, compared to the apparent pA2 of 8.1 for [Sar1,Ile8]ANG II (Sarilesin). nih.gov These comparative studies underscore the critical role of specific amino acid residues in the interaction of Sarmesin with the angiotensin receptor.

Table 2: pA2 Values of Sarmesin and its Analogs

| Compound | pA2 Value |

|---|---|

| Sarmesin ([Sar1,Tyr(Me)4]ANG II) | 7.46 (rat uterus) |

| [Sar1,Tyr(Me)4,Ile8]ANG II | 6.6 |

| [Sar1,Phe4,Ile8]ANG II | 6.7 |

| [Sar1,Phe4]ANG II | 7.9 |

| [Sar1,Ile8]ANG II (Sarilesin) | 8.1 (apparent) |

Comparison with Saralasin ([Sar1, Ala8]Angiotensin II)

Saralasin, another well-characterized peptide analog of Angiotensin II, serves as a crucial comparator for understanding the pharmacological properties of sarmesin. Both are competitive antagonists at the AT1 receptor, but their structural differences lead to variations in their binding affinity and functional activity.

Structurally, both sarmesin and saralasin share a sarcosine residue at position 1, which enhances their resistance to degradation by aminopeptidases. However, they differ at position 8, where saralasin has an alanine residue, while sarmesin retains the phenylalanine found in native Angiotensin II. The key distinction for sarmesin lies in the methylation of the tyrosine hydroxyl group at position 4.

In terms of binding affinity, studies have provided inhibitory constant (Ki) values that allow for a direct comparison. Saralasin has been shown to inhibit the binding of radiolabeled Angiotensin II to rat liver membrane preparations with a high affinity, exhibiting a Ki value of 0.32 nM for the majority of binding sites. hopkinsarthritis.org In contrast, sarmesin has demonstrated a Ki of 4.1 nM in rat aortic smooth muscle cells and 5.3 nM in a rabbit aorta membrane preparation. nih.gov This suggests that saralasin possesses a higher affinity for the AT1 receptor than sarmesin.

Functionally, both peptides act as competitive antagonists. However, saralasin is also known to exhibit partial agonist activity. nih.gov Sarmesin's antagonist properties are directly linked to the methylation of its tyrosine-4 residue; this modification prevents the conformational change in the receptor that is necessary for signal transduction, thus conferring its antagonist nature. nih.gov

Table 1: Comparative Binding Affinities of Sarmesin and Saralasin at the AT1 Receptor

| Compound | Tissue/Cell Type | Ki (nM) |

|---|---|---|

| Sarmesin | Rat aortic smooth muscle cells | 4.1 nih.gov |

| Rabbit aorta membrane preparation | 5.3 nih.gov | |

| Saralasin | Rat liver membrane preparation | 0.32 hopkinsarthritis.org |

Comparison with Sarilesin ([Sar1, Ile8]Angiotensin II)

Sarilesin, or [Sar1, Ile8]Angiotensin II, provides a contrasting example to sarmesin, primarily due to its classification as an insurmountable antagonist. This difference in pharmacological behavior stems from a single amino acid substitution at position 8.

The key structural difference between sarmesin and sarilesin is the residue at position 8 of the peptide chain. While sarmesin has a phenylalanine, sarilesin possesses an isoleucine at this position. This seemingly minor change has a profound impact on the interaction with the AT1 receptor.

The insurmountable antagonism of sarilesin is attributed to its ability to induce a conformational change in the receptor that leads to a very slow dissociation rate. nih.gov In contrast, sarmesin, with its methylated tyrosine at position 4, acts as a surmountable or competitive antagonist, implying a more rapid dissociation from the receptor. nih.gov The methylation of the tyrosine hydroxyl group in sarmesin is the critical factor that prevents the strong, almost irreversible binding characteristic of sarilesin. nih.gov If the tyrosine hydroxyl group of sarilesin is methylated, it too becomes a surmountable antagonist. nih.gov

Comparison with Non-Peptide AT1R Antagonists in Research Settings

The development of non-peptide AT1R antagonists, such as losartan and other "sartans," represented a significant advancement in cardiovascular pharmacology. Comparing sarmesin to these small molecule inhibitors reveals differences in their binding sites, affinities, and mechanisms of action.

Research indicates that peptide antagonists like sarmesin and non-peptide antagonists bind to different, albeit overlapping, sites on the AT1 receptor. nih.gov The binding of non-peptide antagonists is highly dependent on interactions within the transmembrane domains of the receptor. nih.gov

In terms of binding affinity, a comparison can be made using the inhibitory constant (Ki) or its logarithmic form (pKi). As previously mentioned, sarmesin has a Ki of 4.1 nM in rat aortic smooth muscle cells. nih.gov For comparison, various non-peptide antagonists have been studied extensively. For instance, losartan, the first of its class, has a reported pKi value of 7.17, which translates to a Ki of approximately 67.6 nM. nih.gov Other non-peptide antagonists, such as candesartan (B1668252) and telmisartan, exhibit significantly higher affinities with pKi values of 8.61 (Ki ≈ 2.45 nM) and 8.19 (Ki ≈ 6.46 nM), respectively. nih.gov This indicates that while sarmesin has a higher affinity than losartan, other non-peptide antagonists like candesartan have a higher affinity than sarmesin.

A key pharmacological distinction lies in the nature of their antagonism. Sarmesin is a competitive, surmountable antagonist. nih.gov In contrast, most non-peptide antagonists, with the notable exception of losartan, are insurmountable antagonists. This insurmountability is a result of very slow dissociation rates from the AT1 receptor.

Table 2: Comparative Binding Affinities of Sarmesin and Non-Peptide AT1R Antagonists

| Compound | pKi | Approximate Ki (nM) | Type of Antagonism |

|---|---|---|---|

| Sarmesin | - | 4.1 nih.gov | Competitive/Surmountable nih.gov |

| Losartan | 7.17 nih.gov | 67.6 | Competitive/Surmountable |

| Candesartan | 8.61 nih.gov | 2.45 | Insurmountable |

| Telmisartan | 8.19 nih.gov | 6.46 | Insurmountable |

| Valsartan | 7.65 nih.gov | 22.4 | Insurmountable |

| Irbesartan | - | - | Insurmountable |

Modulation of G Protein-Coupled Receptor (GPCR) Signaling Pathways

As a competitive antagonist, Sarmesin binds to the AT1R but fails to induce the conformational changes necessary for receptor activation and subsequent intracellular signaling. Its primary mechanism of action is to block the binding of the endogenous agonist, Angiotensin II, thereby inhibiting its physiological effects.

The AT1R predominantly couples to the Gαq/11 family of G proteins. Activation of this pathway by Angiotensin II leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to various cellular responses, including smooth muscle contraction.

Sarmesin, by competitively inhibiting the binding of Angiotensin II to the AT1R, effectively blocks the activation of the Gαq/11 signaling cascade. Studies have demonstrated that Sarmesin does not stimulate Gαq/11-mediated events and can prevent the actions of Angiotensin II on this pathway. For instance, in rat aortic smooth muscle cells, Sarmesin has been shown to displace Angiotensin II from its binding sites without initiating a contractile response. The antagonist potency of Sarmesin has been quantified in various assays, with reported pA2 values indicating its efficacy in blocking Angiotensin II-induced responses. The pA2 value is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

It is noteworthy that the pharmacological profile of Sarmesin can exhibit species-specificity. While it acts as a competitive antagonist in rat smooth muscle preparations, studies on rabbit aortic rings have shown that Sarmesin can act as a partial agonist, producing a concentration-dependent contraction, albeit with a lower maximal response compared to Angiotensin II. nih.gov This partial agonism in rabbits suggests that Sarmesin can induce a submaximal activation of the Gαq/11 pathway in this specific tissue.

In addition to G protein-dependent signaling, AT1R activation can also trigger G protein-independent pathways, primarily through the recruitment of β-arrestins. β-arrestins are scaffolding proteins that desensitize G protein signaling and initiate their own signaling cascades, which can be either beneficial or detrimental depending on the context.

As a competitive antagonist, Sarmesin is expected to prevent the conformational changes in the AT1R that are necessary for β-arrestin recruitment. By blocking the binding of Angiotensin II, Sarmesin would inhibit the phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs), a critical step for β-arrestin binding and subsequent receptor internalization and signaling. While direct studies focusing specifically on Sarmesin's effect on β-arrestin recruitment are limited, its nature as a competitive antagonist strongly suggests an inhibitory role in this pathway.

Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. For the AT1R, this often refers to biased agonism towards either the G protein-dependent or the β-arrestin-dependent pathway.

Given that Sarmesin is primarily a competitive antagonist, the concept of ligand bias in terms of pathway activation is not directly applicable in the same way it is for agonists. An antagonist, by definition, does not activate the receptor and therefore does not exhibit a bias towards activating a particular downstream pathway. Instead, its "bias" could be considered in terms of its ability to block different agonist-induced pathways. However, as a competitive antagonist, Sarmesin is expected to non-selectively block all signaling pathways initiated by the binding of Angiotensin II to the AT1R. There is currently no evidence to suggest that Sarmesin exhibits functional selectivity in its antagonistic properties, meaning it is likely to inhibit both G protein-dependent and β-arrestin-dependent signaling with similar efficacy.

Downstream Cellular Responses and Intracellular Signaling Cascades

The antagonism of AT1R by Sarmesin leads to the inhibition of a multitude of downstream cellular responses that are normally triggered by Angiotensin II.

The activation of the AT1R by Angiotensin II is known to stimulate various Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These pathways are crucial in regulating cellular processes such as proliferation, differentiation, inflammation, and apoptosis.

As a competitive antagonist of the AT1R, Sarmesin would be expected to inhibit Angiotensin II-induced MAPK activation. By preventing the initial receptor activation, Sarmesin would block the upstream signaling events that lead to the phosphorylation and activation of the MAPK cascades. While direct experimental data specifically detailing the effects of Sarmesin on MAPK pathways is not abundant, its established role as an AT1R antagonist allows for the strong inference that it would prevent the activation of these downstream kinases in response to Angiotensin II stimulation.

The inhibitory effects of Sarmesin extend to other intracellular signaling events mediated by the AT1R. These can include:

Inhibition of cell proliferation and hypertrophy: Angiotensin II is a known growth factor that promotes the proliferation and hypertrophy of vascular smooth muscle cells and cardiomyocytes. By blocking the AT1R, Sarmesin would mitigate these effects.

Modulation of ion channel activity: Angiotensin II can modulate the activity of various ion channels, leading to changes in cellular excitability. Sarmesin would be expected to prevent these modulatory effects.

Reduction of oxidative stress: Angiotensin II stimulation of the AT1R can lead to the production of reactive oxygen species (ROS) through the activation of NADPH oxidase. As an antagonist, Sarmesin would likely reduce Angiotensin II-induced oxidative stress.

The table below summarizes the expected effects of Sarmesin on various signaling pathways based on its function as a competitive AT1R antagonist.

| Signaling Pathway/Cellular Response | Effect of Angiotensin II (Agonist) | Expected Effect of Sarmesin (Antagonist) |

| Gαq/11 Activation | Stimulation | Inhibition |

| Intracellular Calcium Mobilization | Increase | Inhibition |

| Protein Kinase C (PKC) Activation | Stimulation | Inhibition |

| β-Arrestin Recruitment | Stimulation | Inhibition |

| MAPK (ERK, JNK, p38) Activation | Stimulation | Inhibition |

| Cell Proliferation/Hypertrophy | Promotion | Inhibition |

| Oxidative Stress | Increase | Reduction |

Structure Activity Relationships Sar of Sarmesin and Its Analogs in Research

Importance of Sarcosine (B1681465) at Position 1 (Sar1) for Antagonist Potency

The substitution of the native N-terminal aspartic acid with sarcosine (N-methylglycine) is a cornerstone modification in the design of potent angiotensin II antagonists. This change significantly enhances the affinity of the peptide for the AT1 receptor and confers resistance to degradation by aminopeptidases, thereby increasing its biological half-life.

Studies comparing various N-terminal substitutions in angiotensin II analogs demonstrate the superior properties of sarcosine. For instance, analogs with modifications at position 1, such as N-methylisoleucine or dimethylglycine, exhibit varying degrees of antagonist potency, underscoring the specific and crucial role of the sarcosine residue in optimizing receptor blockade. nih.gov The antagonist potency, often measured as a pA2 value, is a direct reflection of the receptor blockade efficacy. Sarmesin (B1594156) itself is a potent competitive antagonist, a property significantly influenced by the Sar1 residue. nih.gov

Table 1: Effect of N-Terminal (Position 1) Modification on Antagonist Potency of [Thr8]-Angiotensin II Analogs This table illustrates how different substitutions at position 1 affect the antagonist potency, measured by pA2 values in rabbit aortic strips.

| Position 1 Substituent | Analog | pA2 Value |

| N-methylisoleucine | [N-methylisoleucine¹, Thr⁸]-Angiotensin II | 7.68 |

| Dimethylglycine | [Dimethylglycine¹, Thr⁸]-Angiotensin II | 7.53 |

| Guanidineacetic acid | [Guanidineacetic acid¹, Thr⁸]-Angiotensin II | 7.23 |

| Data sourced from a study on angiotensin II antagonists. nih.gov |

Critical Role of Methylated Tyrosine at Position 4 (Me-Tyr4)

The single most defining feature of sarmesin is the methylation of the hydroxyl group on the tyrosine residue at position 4. This modification is directly responsible for converting the peptide from a potential agonist to a pure, competitive antagonist.

The phenolic hydroxyl group of tyrosine at position 4 in the native angiotensin II molecule is considered critical for activating the AT1 receptor. nih.gov By alkylating this hydroxyl group to form a methyl ether (Tyr(Me)), as in sarmesin, the ability of the peptide to trigger a biological response is eliminated. Instead, the molecule retains its ability to bind to the receptor, thereby blocking the native hormone, angiotensin II, from binding and activating it. mdpi.com

This was demonstrated in early studies where [Sar1, Tyr(Me)4]angiotensin II was found to be a potent inhibitor of angiotensin II's contractile effects in various smooth muscle preparations. nih.gov Schild plot analysis in rat isolated uterus preparations yielded a pA2 value of 8.1 with a slope close to 1.0, which is characteristic of competitive inhibition. nih.gov This indicates that sarmesin and angiotensin II compete for the same binding site on the receptor, and the blockade by sarmesin can be overcome by increasing the concentration of the agonist. In studies using rat aortic smooth muscle cells, sarmesin displayed a high affinity for the receptor with an IC50 of 5 nM and a Ki of 4.1 nM. youtube.com

The mechanism of AT1 receptor activation by angiotensin II is believed to involve a sophisticated "charge relay system," analogous to that found in serine proteases. nih.govportlandpress.com This system involves an interaction between the Tyr4 hydroxyl group, the imidazole (B134444) ring of Histidine at position 6 (His6), and the C-terminal carboxylate group of Phenylalanine at position 8 (Phe8). mdpi.commdpi.com In this proposed model, the C-terminal carboxylate abstracts a proton from His6, which in turn abstracts the proton from the Tyr4 hydroxyl group. mdpi.com This process creates a negatively charged tyrosinate anion, which acts as a key trigger for receptor activation. mdpi.comportlandpress.com

The methylation of the Tyr4 hydroxyl in sarmesin fundamentally disrupts this charge relay system. mdpi.com By replacing the acidic proton of the hydroxyl group with a non-ionizable methyl group, the formation of the critical tyrosinate anion is prevented. The molecule can still bind to the receptor, guided by other residue interactions, but it cannot initiate the conformational change required for activation. This disruption is the molecular basis for sarmesin's purely antagonistic properties. mdpi.com

Influence of Other Residue Modifications on Sarmesin Activity

While the Sar1 and Me-Tyr4 residues are defining for sarmesin's antagonist profile, the residue at position 8 also plays a significant role in modulating its interaction with the receptor.

In angiotensin II, the C-terminal Phe8 residue is crucial for agonism, with its aromatic side chain participating in essential interactions with the receptor. nih.gov In antagonists, the nature of the residue at position 8 can influence both potency and the nature of the antagonism (i.e., whether it is reversible or irreversible).

Sarmesin, which retains the native Phe8, is characterized as a reversible, competitive antagonist. mdpi.com This means it binds to the receptor and dissociates, allowing for a dynamic equilibrium that can be shifted by the concentration of the agonist. This is in contrast to other analogs like sarilesin ([Sar1, Ile8]-Angiotensin II), where replacing Phe8 with an aliphatic residue (Isoleucine) results in a powerful, insurmountable (non-competitive) antagonist. nih.govmdpi.com The ability of sarmesin to act as a competitive antagonist is therefore linked to the specific combination of Sar1, the disrupted charge relay system via Me-Tyr4, and the presence of the native Phe8 residue.

Table 2: Comparative Antagonist Profile of Sarmesin and Related Analogs This table highlights the properties of sarmesin in different biological systems.

| Compound | Modification | Assay System | Antagonist Profile | Potency Value |

| Sarmesin | Sar¹, Tyr(Me)⁴ | Rat Isolated Uterus | Competitive | pA2 = 8.1 nih.gov |

| Sarmesin | Sar¹, Tyr(Me)⁴ | Rat Aortic Smooth Muscle | Competitive | Ki = 4.1 nM youtube.com |

| Sarilesin | Sar¹, Ile⁸ | Rat Pressor Assay | Non-competitive | - |

| Data sourced from multiple research papers. nih.govyoutube.com |

Substitutions at Proline Position 7 (Pro7)

The proline residue at position 7 (Pro7) of angiotensin II and its analogs, including sarmesin ([Sar¹-Me-Tyr⁴]-angiotensin II), plays a critical role in determining the peptide's conformation and, consequently, its biological activity. The rigid, cyclic structure of proline introduces a characteristic bend in the peptide backbone, which is crucial for proper orientation and interaction with angiotensin receptors. Research into the structure-activity relationships (SAR) of angiotensin II analogs has consistently highlighted the significance of this position.

Early investigations into angiotensin II analogs underscored the importance of the Pro7 residue for agonistic activity. The substitution of L-Proline with other amino acids often leads to a significant reduction or complete loss of the pressor effects typically associated with angiotensin II. This is largely attributed to the conformational changes induced by the substitution, which likely disrupt the optimal binding pose of the analog at the AT1 receptor.

A notable example of the impact of Pro7 substitution is seen in the development of angiotensin receptor antagonists. The substitution of L-Proline with its D-enantiomer, D-Proline, or other D-amino acids can transform an agonist into an antagonist. For instance, the substitution of the C-terminal proline with D-Alanine in angiotensin-(1-7) results in a potent and selective antagonist for the Mas receptor, through which angiotensin-(1-7) exerts many of its effects. nih.gov This demonstrates that while the presence of an amino acid at this position is necessary for binding, the specific stereochemistry and structure of that residue dictates the functional outcome of the receptor interaction—agonism versus antagonism.

While specific research focusing solely on Pro7 substitutions in sarmesin is limited, the extensive body of work on other angiotensin II analogs provides a strong basis for understanding the likely consequences of such modifications. Given that sarmesin is itself an angiotensin II analog, it is highly probable that substitutions at the Pro7 position would follow similar structure-activity principles. The introduction of different amino acids at this position would be expected to modulate the binding affinity and functional activity of sarmesin at angiotensin receptors.

The table below summarizes the effects of various substitutions at the Pro7 position in angiotensin II and related analogs, drawing from broader research in the field to infer the potential impact on sarmesin.

| Original Residue (Position 7) | Substituted Residue | Compound Class | Observed/Expected Effect on Activity |

| L-Proline | D-Proline | Angiotensin II Analog | Transformation from agonist to antagonist |

| L-Proline | D-Alanine | Angiotensin-(1-7) Analog | Creation of a selective Mas receptor antagonist nih.gov |

| L-Proline | Glycine | Angiotensin II Analog | Significant reduction in pressor activity |

| L-Proline | Alanine (B10760859) | Angiotensin II Analog | Reduced agonistic potency |

The data strongly suggest that the proline at position 7 is a critical determinant of the biological activity of angiotensin II analogs. Any modification at this site, including substitution with other natural or unnatural amino acids, would be a key strategy in the rational design of novel analogs with tailored pharmacological profiles, such as enhanced selectivity for a particular receptor subtype or a shift from agonistic to antagonistic properties.

Research Applications and Experimental Models Utilizing Sarmesin

Use as a Pharmacological Probe for Angiotensin Receptor System Studies

Sarmesin's utility as a pharmacological probe stems from its ability to selectively interact with angiotensin II receptors, thereby allowing for the characterization of receptor subtypes and their roles in mediating physiological responses.

Dissecting Angiotensin II Receptor Subtype Functions in Vitro

The renin-angiotensin system primarily exerts its effects through two main receptor subtypes, AT1 and AT2, which often have opposing physiological functions. nih.govnih.gov The AT1 receptor is associated with the classical pressor and proliferative effects of angiotensin II, while the AT2 receptor is often linked to anti-proliferative and vasodilatory responses. nih.govnih.gov Pharmacological tools that can differentiate between these subtypes are crucial for understanding their distinct signaling pathways.

Sarmesin (B1594156) has been characterized as a potent competitive antagonist of angiotensin II at receptors in various rat smooth muscle preparations. In studies using isolated rat uterus, aorta, and portal vein, Sarmesin effectively blocked the contractile responses induced by both angiotensin II and angiotensin III. nih.gov The calculated pA2 values, a measure of antagonist potency, were found to be similar across these different tissues, suggesting that Sarmesin interacts with a homogenous population of angiotensin receptors in these preparations, which are now known to be predominantly of the AT1 subtype. nih.gov

The antagonistic properties of Sarmesin allow it to be used to inhibit AT1 receptor-mediated effects, thereby helping to isolate and study the functions of other receptor subtypes, such as AT2, that may be present in a given tissue or cell type. By blocking the dominant AT1-mediated responses, researchers can uncover the more subtle or opposing actions of the AT2 receptor.

Investigating Angiotensin II-Mediated Physiological Processes in Isolated Tissues

Isolated tissue preparations provide a valuable ex vivo system to study the direct effects of pharmacological agents on specific physiological processes without the complexities of systemic homeostatic mechanisms. Sarmesin has been effectively employed in such models to investigate angiotensin II-mediated vasoconstriction.

Interestingly, the action of Sarmesin is not uniform across all species and tissues. In a notable study, Sarmesin was found to act as a partial agonist at angiotensin II receptors in isolated rabbit aortic rings. nih.gov While it competitively inhibited the contractions induced by angiotensin II, it also produced a concentration-dependent contraction on its own, albeit with a lower maximal effect than the full agonist. This dual activity as a partial agonist and competitive antagonist highlights the complexity of ligand-receptor interactions and underscores the importance of characterizing pharmacological tools in the specific experimental system being used.

Table 1: Pharmacological Activity of Sarmesin in Isolated Tissues

| Tissue Preparation | Species | Sarmesin Activity | Key Findings | Reference |

| Uterus, Aorta, Portal Vein | Rat | Competitive Antagonist | pA2 values suggest interaction with a single receptor type (AT1). | nih.gov |

| Aortic Rings | Rabbit | Partial Agonist/Competitive Antagonist | Produced concentration-dependent contractions and inhibited angiotensin II-induced contractions. | nih.gov |

Application in In Vitro Cellular Research Models

In vitro cell culture models offer a controlled environment to dissect the molecular and cellular mechanisms underlying the effects of compounds like Sarmesin.

Studies in Vascular Smooth Muscle Cells

Vascular smooth muscle cells (VSMCs) are a primary target of angiotensin II and play a critical role in regulating blood pressure and vascular remodeling. In vitro studies using cultured VSMCs have been pivotal in understanding the signaling pathways activated by angiotensin II.

Sarmesin has been shown to displace radiolabeled angiotensin II from its binding sites on rat aortic smooth muscle cells with high affinity. nih.gov The reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values demonstrate its potent interaction with the angiotensin receptors on these cells.

Table 2: Binding Affinity of Sarmesin in Vascular Smooth Muscle Cells

| Cell/Tissue Preparation | Species | IC50 (nM) | Ki (nM) | Reference |

| Rat Aortic Smooth Muscle Cells | Rat | 5 | 4.1 | nih.gov |

| Rabbit Aorta Membrane Preparation | Rabbit | 6 | 5.3 | nih.gov |

By acting as an antagonist at the AT1 receptor on VSMCs, Sarmesin can be used to investigate the downstream signaling events that are specifically mediated by this receptor, such as calcium mobilization, protein kinase C activation, and cellular proliferation.

Research in Human Embryonic Kidney (HEK) Cells and Other Cell Lines

Human Embryonic Kidney (HEK) 293 cells are a widely used cell line in pharmacological research due to their robust growth and high efficiency of transfection. These cells can be engineered to express specific receptor subtypes, making them an ideal model system for studying ligand-receptor interactions and downstream signaling in a clean and controlled background.

While no direct studies utilizing Sarmesin in HEK293 cells have been identified in the surveyed literature, this cell line represents a valuable and logical platform for future research. By stably transfecting HEK293 cells with either the AT1 or AT2 receptor, it would be possible to:

Precisely determine the binding affinity and selectivity of Sarmesin for each receptor subtype.

Investigate the specific intracellular signaling pathways activated or inhibited by Sarmesin at each receptor.

Characterize its partial agonist activity, if any, at the human isoforms of the angiotensin receptors.

Such studies would provide a more detailed and human-relevant pharmacological profile of Sarmesin, further enhancing its utility as a research tool.

Mechanistic Studies in Animal Models

Despite the clear characterization of Sarmesin's activity in isolated tissues and cells, a comprehensive search of the available scientific literature did not yield any studies describing its use in mechanistic investigations within animal models. The development and characterization of Sarmesin primarily focused on its in vitro pharmacological properties as a research tool. Consequently, there is a notable absence of data regarding its pharmacokinetic profile, in vivo efficacy, or its effects on physiological parameters such as blood pressure, cardiac function, or renal function in animal models of health or disease.

Future research employing Sarmesin in relevant animal models, such as spontaneously hypertensive rats or models of cardiac hypertrophy, could provide valuable information on its potential in vivo effects and further delineate the role of the angiotensin receptor subtypes in various pathophysiological conditions.

Central Nervous System Studies (e.g., Seizure Susceptibility, Memory Research, Nociception)

The renin-angiotensin system (RAS) within the brain is implicated in a variety of neurological functions. Sarmesin has been instrumental in elucidating the central actions of angiotensin II on the sympathetic nervous system and its contribution to blood pressure regulation. nih.govnih.gov

Seizure Susceptibility: Animal models are crucial for understanding the pathophysiological mechanisms of seizures and for the initial screening of potential anticonvulsant compounds. nih.gov While direct studies using sarmesin in seizure models were not predominant in the reviewed literature, the established role of the central RAS in neuronal excitability suggests a potential area for future investigation. The use of angiotensin II antagonists in general has been shown to modulate neuronal activity, which is relevant to seizure research. nih.gov

Nociception: The perception of pain, or nociception, is another area where the central RAS may play a role. Angiotensin II is known to have various effects in the central nervous system that could influence pain signaling pathways. The use of specific analogs like sarmesin allows researchers to probe the involvement of angiotensin receptors in nociceptive processes, although detailed experimental findings on this specific application were not available in the search results.

Investigations in Acute Anoxic Hypoxia Models

Acute anoxic hypoxia, a condition of severe oxygen deficiency, can lead to significant brain injury. nih.gov The renin-angiotensin system is activated under hypoxic conditions and contributes to the physiological response. Experimental models are essential for understanding the pathophysiology of hypoxic brain damage. nih.gov Sarmesin can be utilized in these models to investigate the specific contribution of angiotensin II-mediated pathways to the cellular and systemic responses to hypoxia. By acting as a stable analog, sarmesin can help dissect the role of angiotensin II receptors in the cerebrovascular and neuronal responses to oxygen deprivation.

Renal and Cardiovascular Mechanistic Studies in Rodent Models (excluding therapeutic outcomes)

Sarmesin is extensively used in mechanistic studies to understand the fundamental roles of the renin-angiotensin system in renal and cardiovascular physiology, particularly in rodent models. nih.gov The RAS is a primary regulator of blood pressure, fluid and electrolyte balance, and vascular tone. nih.govyoutube.com

Mechanistic Insights: In rodent models, sarmesin helps to probe the local, or tissue-specific, actions of the RAS in organs like the kidneys and heart. mdpi.com The classical view of the RAS as a circulating endocrine system has expanded to include local systems that have paracrine and autocrine effects. mdpi.commdpi.com Sarmesin can be used to stimulate angiotensin II receptors in these tissues to study downstream signaling pathways, cellular growth, inflammation, and fibrosis, without leading to therapeutic outcomes which are an exclusion for this article. For example, studies have shown that angiotensin II can influence renal protein handling and endothelium-dependent vasodilation, and sarmesin can be a tool to explore these mechanisms in detail.

Table 1: Summary of Research Applications and Key Mechanistic Questions for Sarmesin

| Research Area | Experimental Model | Key Mechanistic Question Addressed by Sarmesin |

|---|---|---|

| Central Nervous System | Rodent models of neurological function | What is the role of specific angiotensin II receptor subtypes in neuronal excitability, memory formation, and pain signaling pathways? |

| Acute Anoxic Hypoxia | Animal models of oxygen deprivation | How does the activation of angiotensin II pathways contribute to the cerebrovascular and neuronal response to severe hypoxia? |

| Renal Physiology | Rodent models (e.g., rats, mice) | What are the direct, non-systemic effects of angiotensin II on renal hemodynamics, tubular function, and cellular signaling? |

| Cardiovascular Physiology | Isolated heart preparations, rodent models | How does angiotensin II contribute to cardiac and vascular cell growth, inflammation, and extracellular matrix remodeling at the tissue level? |

Future Directions and Emerging Research Avenues for Sarmesin Analogues

Development of Novel Sarmesin-Based Research Tools

The chemical structure of Sarmesin (B1594156) provides a versatile platform for the design and synthesis of novel research tools to probe the angiotensin system with greater precision. Future research is focused on creating Sarmesin analogues with enhanced features for a variety of applications, including radiolabeling, fluorescent tagging, and biotinylation.

Radiolabeled Sarmesin Analogues: The development of radiolabeled versions of Sarmesin is a promising avenue for quantitative pharmacology and in vivo imaging. By incorporating a radioactive isotope, such as tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), into the Sarmesin molecule, researchers can perform highly sensitive receptor binding assays. These assays are crucial for determining the density and affinity of angiotensin II receptors in various tissues and cellular preparations. Furthermore, positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging using radiolabeled Sarmesin could enable non-invasive visualization and quantification of receptor distribution and occupancy in living organisms, offering invaluable insights into physiological and pathological processes.

Fluorescent Sarmesin Probes: The attachment of fluorescent moieties to Sarmesin opens up possibilities for real-time imaging of receptor dynamics in living cells. Fluorescently-labeled Sarmesin analogues can be used in techniques like fluorescence microscopy and fluorescence resonance energy transfer (FRET) to visualize receptor localization, trafficking, and interaction with other proteins. This approach allows for the direct observation of cellular processes in response to receptor stimulation or blockade, providing a dynamic understanding of angiotensin signaling at the subcellular level.

Biotinylated Sarmesin for Affinity Purification: Biotinylation of Sarmesin creates a high-affinity tag that can be used to isolate and identify angiotensin II receptor binding partners. By incubating biotinylated Sarmesin with cell lysates or tissue extracts, a stable complex is formed with the receptor and any associated proteins. This complex can then be captured using streptavidin-coated beads, allowing for the purification and subsequent identification of interacting proteins by techniques such as mass spectrometry. This strategy is instrumental in discovering novel components of the angiotensin signalosome and understanding the broader protein network involved in RAS signaling.

Advanced Structural Biology Approaches to Sarmesin-Receptor Complexes

Understanding the precise molecular interactions between Sarmesin and its receptor is fundamental to deciphering its mechanism of action and for the rational design of new drugs. Advanced structural biology techniques, particularly cryogenic electron microscopy (cryo-EM), are poised to provide unprecedented insights into the Sarmesin-receptor complex.

Recent studies have already demonstrated the power of cryo-EM in resolving the structures of G protein-coupled receptors (GPCRs), the family to which angiotensin receptors belong. These high-resolution structures reveal the conformational changes that occur upon ligand binding and receptor activation. By determining the cryo-EM structure of Sarmesin bound to the angiotensin II type 1 (AT1) or type 2 (AT2) receptor, researchers can visualize the specific amino acid residues involved in the interaction. This information is critical for understanding the basis of Sarmesin's antagonist activity and its selectivity for different receptor subtypes.

Furthermore, comparing the structure of the Sarmesin-bound receptor to that of the agonist-bound receptor can illuminate the molecular determinants of agonism versus antagonism. For instance, conformational analysis has been used to compare Sarmesin with the non-peptide antagonist losartan (B1675146), revealing key pharmacophoric features. acs.orgencyclopedia.pub Such structural insights can guide the development of new Sarmesin analogues with tailored properties, such as biased agonism, where a ligand preferentially activates certain downstream signaling pathways over others.

| Technique | Application to Sarmesin Research | Potential Insights |

| Cryogenic Electron Microscopy (Cryo-EM) | Determination of the high-resolution structure of the Sarmesin-receptor complex. | Visualization of the precise binding pocket and key amino acid interactions. Understanding the conformational changes induced by Sarmesin binding. |

| X-ray Crystallography | Obtaining atomic-level structures of the Sarmesin-receptor complex, potentially in different conformational states. | Detailed information on bond lengths, angles, and solvent interactions. Facilitating structure-based drug design. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying the dynamics of Sarmesin and the receptor in solution. | Characterization of the conformational ensemble of Sarmesin and the receptor. Mapping the binding interface. |

| Computational Modeling and Molecular Dynamics Simulations | Simulating the binding process and the dynamic behavior of the Sarmesin-receptor complex over time. | Predicting binding affinities and identifying key energetic contributions to the interaction. Exploring the energy landscape of receptor activation/inactivation. |

Integration of Sarmesin into High-Throughput Screening for Mechanistic Discoveries

High-throughput screening (HTS) is a powerful technology for rapidly testing large libraries of compounds for their biological activity. The integration of Sarmesin into HTS platforms offers exciting opportunities for mechanistic discoveries related to the angiotensin system.

One key application is the use of Sarmesin in competitive binding assays to screen for novel ligands that target angiotensin receptors. In this format, a library of compounds is tested for its ability to displace a labeled Sarmesin analogue from the receptor. This approach can identify new agonists, antagonists, or allosteric modulators that may have therapeutic potential.

Furthermore, HTS assays can be designed to probe the functional consequences of ligand binding. For example, by using cell lines that express specific reporter genes under the control of angiotensin-responsive promoters, researchers can screen for compounds that modulate receptor signaling. Sarmesin can be used in these assays as a reference antagonist to validate the assay and to distinguish between different modes of receptor modulation. The development of an automated, high-throughput assay to detect angiotensin AT2-receptor agonistic compounds by measuring nitric oxide release has been reported, demonstrating the feasibility of such approaches. researchgate.net

The integration of Sarmesin into HTS campaigns can also facilitate the discovery of biased agonists. By screening for compounds that activate some signaling pathways while inhibiting others, it may be possible to identify ligands with more specific and potentially safer therapeutic profiles.

Elucidating Undiscovered Angiotensin-Related Pathways Using Sarmesin as a Probe

While the major signaling pathways of the renin-angiotensin system are well-characterized, there is growing evidence for the existence of previously undiscovered pathways and functions. Sarmesin and its analogues can serve as invaluable molecular probes to explore this uncharted territory.

By virtue of its high affinity and selectivity, Sarmesin can be used to pharmacologically interrogate biological systems and identify novel responses mediated by angiotensin receptors. For instance, studies using Sarmesin have contributed to the understanding of the roles of AT1 and AT2 receptors in various physiological processes. nih.gov The use of Sarmesin in animal models of disease can help to elucidate the contribution of specific angiotensin receptor subtypes to pathophysiology and to identify new therapeutic targets.

Moreover, the development of Sarmesin-based affinity probes, as described in section 7.1, can be used to identify novel interacting proteins and downstream effectors of angiotensin receptors. This "chemical proteomics" approach has the potential to uncover entirely new signaling cascades and cellular functions regulated by the RAS.

The concept of "deorphanizing" GPCRs, where ligands are identified for previously uncharacterized receptors, is another area where Sarmesin could play a role. While Sarmesin is a known ligand for angiotensin receptors, its structural backbone could be used as a starting point for the design of libraries of peptidomimetics aimed at identifying ligands for orphan GPCRs that may be involved in related physiological processes.

Q & A

Q. What methodological challenges arise when quantifying Sar(1)-Me-Tyr(4)-angiotensin II in biological samples, and how can they be addressed?

Antibody-based assays for angiotensin II often suffer from cross-reactivity due to sequence homology among angiotensin peptides, leading to inconsistent results across studies . To mitigate this, researchers should employ liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for higher specificity. This method minimizes interference by separating peptides based on mass-to-charge ratios, enabling precise quantification even in complex matrices like plasma or tissue homogenates . Validation steps should include spike-and-recovery experiments and comparison with orthogonal techniques.

Q. How can researchers optimize the synthesis of Sar(1)-Me-Tyr(4)-angiotensin II analogs for receptor-binding studies?

Peptide synthesis protocols should prioritize solid-phase techniques using Fmoc chemistry to ensure proper side-chain protection and minimize racemization. For example, the Sar(1) substitution (sarcosine replacing aspartic acid) enhances metabolic stability, while Me-Tyr(4) increases lipophilicity, requiring careful solvent selection (e.g., DMF/DCM mixtures). Post-synthesis, reverse-phase HPLC with a C18 column and trifluoroacetic acid/acetonitrile gradients can purify the product to >95% purity . Structural validation via MALDI-TOF or ESI-MS is critical to confirm molecular weight and sequence fidelity .

Q. What experimental controls are essential for assessing the specificity of angiotensin II receptor antagonists like Sar(1)-Me-Tyr(4)- analogs?

Include (1) negative controls : cells/tissues lacking AT1/AT2 receptors (e.g., CRISPR-edited knockout models), (2) positive controls : known agonists/antagonists (e.g., losartan for AT1, PD123319 for AT2), and (3) dose-response curves to distinguish partial agonism from antagonism. Partial agonist effects, as observed with early analogs like saralasin, can confound results; thus, functional assays (e.g., calcium flux or cAMP measurement) should complement binding studies .

Advanced Research Questions

Q. How can contradictory findings in Sar(1)-Me-Tyr(4)-angiotensin II’s hemodynamic effects be systematically analyzed?

Contradictions often stem from differences in model systems (e.g., in vivo vs. isolated vessels) or receptor isoform expression. Researchers should:

- Perform meta-regression analysis to identify covariates (e.g., baseline blood pressure, salt intake) influencing outcomes .

- Use conditional knockout models to isolate receptor subtypes (AT1a vs. AT1b) in target tissues .

- Validate findings with in situ hybridization or single-cell RNA sequencing to map receptor distribution .

Q. What strategies resolve discrepancies in angiotensin II’s role in bone remodeling across preclinical studies?

RAAS activation via AT1R promotes osteoclast-mediated bone resorption, but results vary by species and hormonal status . To address this:

- Standardize models (e.g., ovariectomized rats for postmenopausal osteoporosis).

- Measure dual-energy X-ray absorptiometry (DXA) and serum markers (e.g., CTX-1 for resorption) alongside hemodynamic parameters.

- Conduct co-culture experiments with osteoblasts and osteoclasts to dissect paracrine vs. systemic effects .

Q. How should researchers design studies to evaluate off-target effects of Sar(1)-Me-Tyr(4)- analogs in non-cardiovascular systems?

Adopt a multi-omics approach :

- Transcriptomics : RNA-seq of liver, kidney, and bone marrow to identify dysregulated pathways.

- Proteomics : LC-MS/MS profiling of plasma to detect inflammatory or fibrotic markers.

- Metabolomics : NMR-based analysis of urine/plasma for shifts in metabolites linked to oxidative stress . Integrate these datasets using systems biology tools (e.g., weighted gene co-expression networks) to prioritize mechanistic hypotheses .

Methodological Best Practices

Q. What statistical frameworks are robust for analyzing angiotensin II’s dose-dependent effects in heterogeneous cohorts?

For clinical or animal data with non-normal distributions:

- Apply mixed-effects models to account for repeated measures and inter-individual variability .

- Use Mann-Whitney U tests for non-parametric comparisons of skewed outcomes (e.g., cytokine levels) .

- Adjust for multiple testing (e.g., Benjamini-Hochberg correction) in omics studies to reduce false discovery rates .

Q. How can researchers validate angiotensin II’s interaction with non-canonical receptors (e.g., MAS1 or AGTRAP)?

- Co-immunoprecipitation (Co-IP) : Crosslink receptors in HEK293 cells overexpressing target proteins, followed by Western blotting with epitope-tagged constructs.

- Biolayer interferometry : Quantify binding kinetics in real-time using purified receptors and biotinylated ligands .

- Cryo-EM : Resolve structural complexes to identify allosteric binding sites influenced by Sar(1)-Me-Tyr(4)- modifications .

Data Reporting and Reproducibility

Q. What metadata standards ensure reproducibility in angiotensin II receptor studies?

Follow FAIR principles :

- Raw data : Deposit mass spectrometry files in repositories like PRIDE (Proteomics Identifications Database) with annotated experimental conditions .

- Code : Share analysis scripts (e.g., R/Python) for statistical models on GitHub or Zenodo .

- Materials : Specify peptide batch numbers, vendor sources (e.g., Sigma-Aldrich vs. ProSpec), and storage conditions (-20°C lyophilized vs. -80°C in solution) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.